3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound “3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these mycobacteria.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . This suggests that it is effective in inhibiting the growth and replication of mycobacteria, potentially leading to their death. The compound was also found to be non-cytotoxic against four cell lines , indicating that it may have a favorable safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base This intermediate is then cyclized with thiourea under acidic conditions to yield the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene-based compounds: These compounds share a similar thieno core but differ in their functional groups and overall structure.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Known for its electronic properties and used in the development of conjugated polymers.
Uniqueness
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
912880-58-1 |
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Molecular Formula |
C22H20N2O3S |
Molecular Weight |
392.47 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
VGCZJNXOYCVYIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |
solubility |
not available |
Origin of Product |
United States |
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